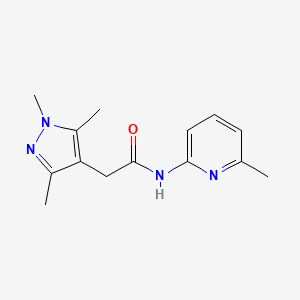
N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and activation of B cells, which are a type of white blood cell that produce antibodies. TAK-659 has been studied extensively for its potential use in the treatment of various autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis.
Mécanisme D'action
N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide works by selectively inhibiting BTK, a protein that is essential for B cell development and activation. BTK is a key mediator of B cell receptor signaling, which is necessary for B cell activation and proliferation. By inhibiting BTK, N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide effectively blocks B cell receptor signaling and suppresses B cell activation and proliferation.
Biochemical and Physiological Effects
In preclinical studies, N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to effectively inhibit BTK and suppress B cell activation and proliferation. This has led to its investigation as a potential therapy for various autoimmune diseases. In addition, N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have minimal off-target effects and a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in experiments. In addition, its selectivity for BTK makes it a useful tool for studying B cell signaling and function. However, one limitation of N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is that it has not yet been extensively studied in clinical trials, so its efficacy and safety in humans are still unknown.
Orientations Futures
There are several potential future directions for research on N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of interest is its potential use in combination with other therapies for autoimmune diseases. For example, N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide may be used in combination with anti-inflammatory drugs or other immunosuppressive agents to achieve greater efficacy in treating autoimmune diseases. Another potential direction is the investigation of N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in other disease models, such as cancer, where BTK has been implicated in tumor growth and progression. Finally, further studies are needed to determine the safety and efficacy of N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in clinical trials, which will be necessary for its eventual approval as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves several steps, starting with the reaction of 2-amino-6-methylpyridine with acetic anhydride to form N-acetyl-2-amino-6-methylpyridine. This compound is then reacted with 1,3,5-trimethylpyrazole-4-carboxylic acid to form the desired product, N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. The final compound is obtained in high yield and purity using standard purification techniques.
Applications De Recherche Scientifique
N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to effectively inhibit BTK and suppress B cell activation and proliferation. This has led to its investigation as a potential therapy for diseases such as rheumatoid arthritis, lupus, and multiple sclerosis, which are characterized by abnormal B cell activity and autoantibody production.
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-9-6-5-7-13(15-9)16-14(19)8-12-10(2)17-18(4)11(12)3/h5-7H,8H2,1-4H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITFNVLESUCCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)
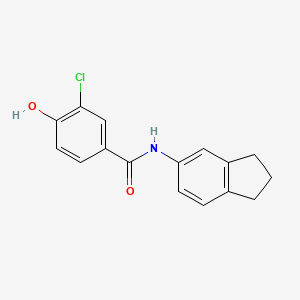
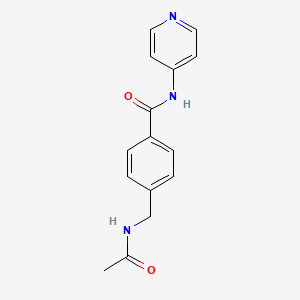
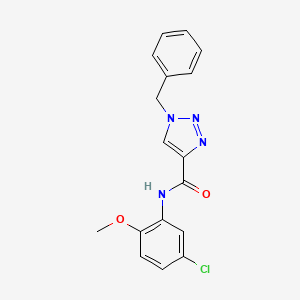
![N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457394.png)
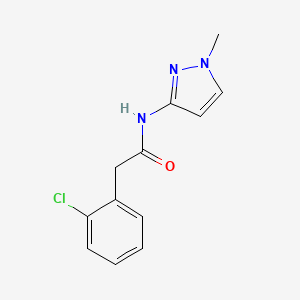
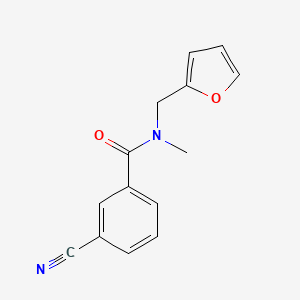
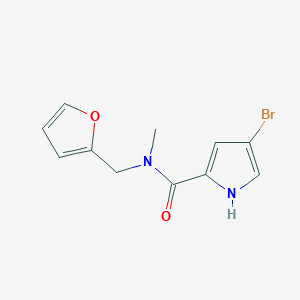

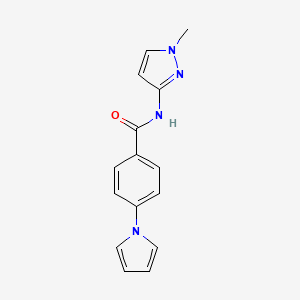
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B7457460.png)
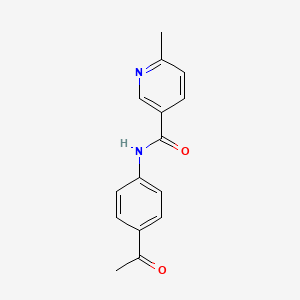
![3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7457468.png)